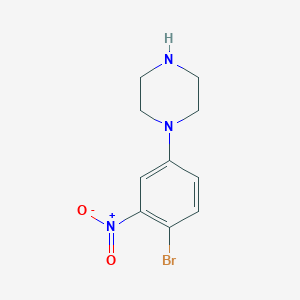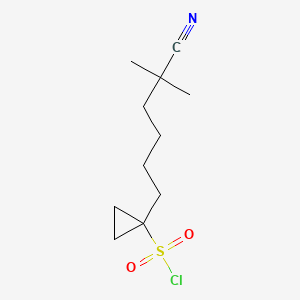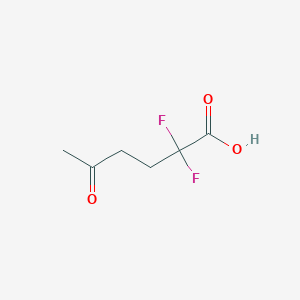
2,2-Difluoro-5-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-5-oxohexanoic acid is an organic compound characterized by the presence of two fluorine atoms and a ketone group on a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-oxohexanoic acid typically involves the fluorination of precursor compounds. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting carboxylic acids to their corresponding difluoromethyl derivatives . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like Deoxo-Fluor or other stable fluorinating agents. These processes are designed to ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-5-oxohexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoro-5-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-5-oxohexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores . The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
2,2-Difluoro-2-deoxycytidine (dFdCyd): A nucleoside analog used in cancer treatment.
2,2-Difluoroethylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,2-Difluoro-5-oxohexanoic acid is unique due to its specific structural features, including the ketone group and the positioning of the fluorine atoms. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8F2O3 |
|---|---|
Peso molecular |
166.12 g/mol |
Nombre IUPAC |
2,2-difluoro-5-oxohexanoic acid |
InChI |
InChI=1S/C6H8F2O3/c1-4(9)2-3-6(7,8)5(10)11/h2-3H2,1H3,(H,10,11) |
Clave InChI |
PVRWQNCHOBZRQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


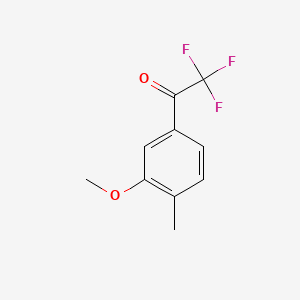


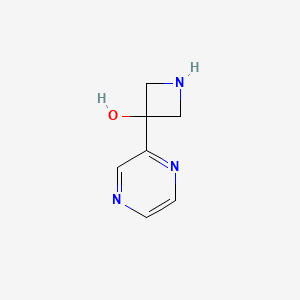
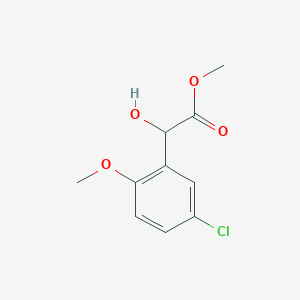

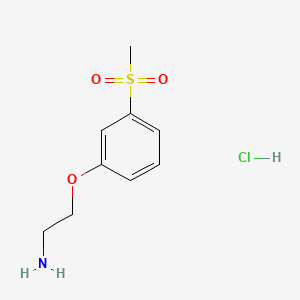
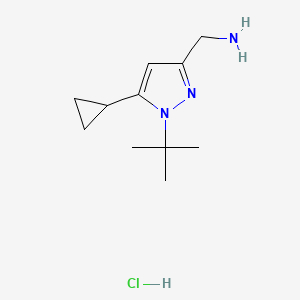
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
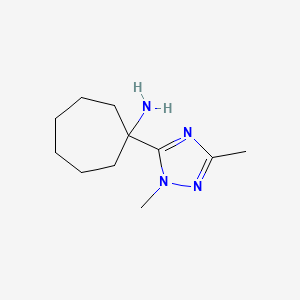
amine](/img/structure/B15310507.png)
